4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one
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Overview
Description
4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one is an organic compound characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further connected to a methylpyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 6-methylpyrimidin-2(1H)-one under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dinitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole
- 2-[(2,4-Dinitrophenyl)sulfanyl]-6-propyl-4(1H)-pyrimidinone
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall efficacy in various applications.
Properties
CAS No. |
62652-27-1 |
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Molecular Formula |
C11H8N4O5S |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H8N4O5S/c1-6-4-10(13-11(16)12-6)21-9-3-2-7(14(17)18)5-8(9)15(19)20/h2-5H,1H3,(H,12,13,16) |
InChI Key |
KGFBZZAYFTZAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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